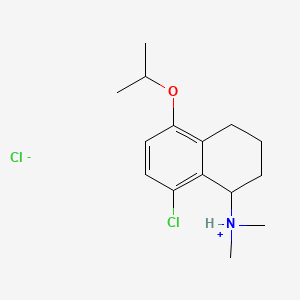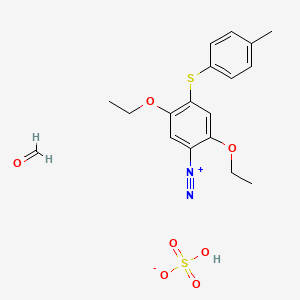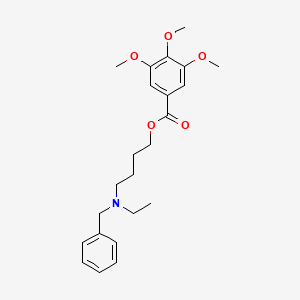
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine atoms and an aminomethyl group in this compound enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-halobenzamides and aryl aldehydes.
Catalysis: A copper(I) catalyst is often used to facilitate the reaction.
Reaction Steps: The process involves C–N coupling, reductive amination, cyclization, and oxidation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal catalysts and efficient reaction conditions, such as those involving copper(I) catalysis, are likely to be employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the bromine atoms or the aminomethyl group.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and aminomethyl derivatives, which can have enhanced biological activities.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the aminomethyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4(3H)-one: A simpler analog without the bromine atoms and aminomethyl group.
2-Aminoquinazolin-4(3H)-one: Contains an amino group at the 2-position instead of the aminomethyl group.
Indolo[1,2-a]quinazolinones: These compounds have an indole ring fused to the quinazolinone core.
Uniqueness
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride is unique due to the presence of bromine atoms and an aminomethyl group, which enhance its reactivity and potential for diverse chemical transformations. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
75159-33-0 |
|---|---|
Molekularformel |
C9H9Br2Cl2N3O |
Molekulargewicht |
405.90 g/mol |
IUPAC-Name |
3-(aminomethyl)-6,8-dibromoquinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H7Br2N3O.2ClH/c10-5-1-6-8(7(11)2-5)13-4-14(3-12)9(6)15;;/h1-2,4H,3,12H2;2*1H |
InChI-Schlüssel |
TYFMWSKHROOOQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)N(C=N2)CN)Br)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)

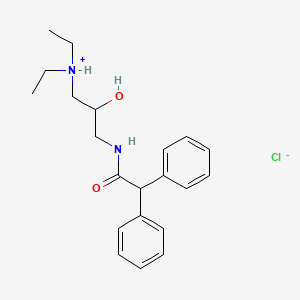
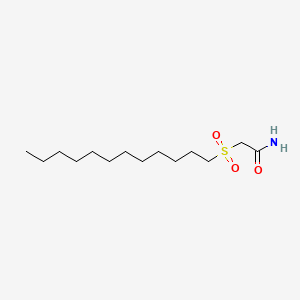
![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)
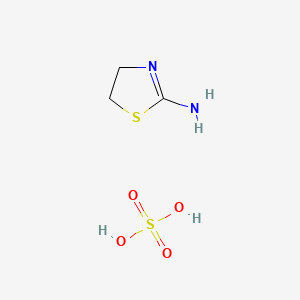
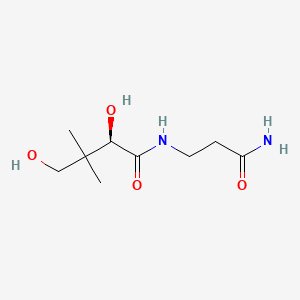
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)

![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
